molecular formula C23H22ClN7O B2526586 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 923515-38-2

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2526586
CAS RN: 923515-38-2
M. Wt: 447.93
InChI Key: AWWKNJFMQPLPRJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine is part of living organisms and due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .


Synthesis Analysis

The synthesis of this compound involves the use of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Medicinal Chemistry

1,2,3-triazoles have important applications in pharmaceutical chemistry. This compound’s unique structure may contribute to its potential as a drug candidate. Researchers have synthesized related 1,2,3-triazole derivatives with remarkable potency, making them attractive for drug development . Further investigations are needed to explore its specific pharmacological properties and potential therapeutic applications.

Anticancer Agents

The 1,2,3-triazole scaffold has been explored for its anticancer properties. Researchers have designed derivatives with promising activity against specific cancer targets. For instance, the [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . Investigating this compound’s effects on cancer cell lines and its mechanism of action could provide valuable insights.

Antimicrobial Activity

Heterobicyclic nitrogen systems containing 1,2,4-triazines (related to 1,2,3-triazoles) have displayed diverse biological activities, including antimicrobial effects. Fused 1,2,4-triazines have shown promise as antimicrobial, antiviral, and antimycobacterial agents . Exploring the antimicrobial potential of our compound could be a fruitful avenue for further research.

Anxiolytic and Antidepressant Properties

Certain 1,2,4-triazines have demonstrated anxiolytic and antidepressant activities. Investigating whether our compound exhibits similar effects could contribute to understanding its impact on the central nervous system .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation . The binding is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest, particularly at the G1/S transition, and can induce apoptosis within cells .

Pharmacokinetics

These properties, which include factors like solubility and permeability, can impact the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The compound’s action results in significant inhibition of cell proliferation . It has been shown to exert potent cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .

Future Directions

The future direction in the development of this compound and similar ones lies in the search for diverse and novel structural frameworks to develop new effective anticancer drugs . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-5,7-10,16H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKNJFMQPLPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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